molecular formula C29H29N5O3S2 B2554662 N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide CAS No. 1037823-46-3

N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

Cat. No.: B2554662
CAS No.: 1037823-46-3
M. Wt: 559.7
InChI Key: OBRBIUKCNGAWHD-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction. The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its function is frequently disabled in cancer cells through overexpression of its negative regulator, MDM2. By binding to MDM2, this compound disrupts the MDM2-p53 complex, which stabilizes p53 and reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in p53-wildtype cancer cells. This mechanism makes it a valuable chemical probe for studying the therapeutic potential of p53 reactivation in oncology research, particularly in cancers retaining wild-type p53 status. Research applications include investigating apoptosis signaling pathways, evaluating combination therapies with other anti-cancer agents, and exploring mechanisms of cancer cell resistance. The compound is provided for research purposes to further the understanding of targeted cancer therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[3-oxo-2-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3S2/c1-3-24(27(36)31-19-9-6-8-18(2)16-19)39-29-33-22-12-5-4-11-21(22)26-32-23(28(37)34(26)29)13-14-25(35)30-17-20-10-7-15-38-20/h4-12,15-16,23-24H,3,13-14,17H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRBIUKCNGAWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Structural similarity analysis employs computational metrics such as the Tanimoto coefficient and molecular fingerprinting to quantify overlaps in functional groups, scaffolds, and substituents . Key structural analogs include:

Compound Name / Identifier Core Scaffold Key Substituents Tanimoto Similarity Score Reference
Target Compound Imidazo[1,2-c]quinazolinone Thiophen-2-ylmethyl carbamoyl, sulfanyl-butanamide, 3-methylphenyl N/A -
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (Compound 86, ) Benzo[b]thiophene Nitrothiazole, chloro-fluoro substitution 0.62 (Morgan fingerprint)
N-(4-phenyl-1,3-thiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide (CAS 527714-15-4, ) Triazino[5,6-b]indole Phenylthiazole, sulfanyl-butanamide 0.68 (MACCS fingerprint)
3-Methyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]amino}ethyl)butanamide () Pyrazole Trichloroethyl, methylbutanamide, carbamothioyl 0.55 (Dice index)

Key Observations :

  • The target compound’s imidazoquinazolinone core distinguishes it from benzo[b]thiophene (Compound 86) and pyrazole-based analogs ().
  • Lower similarity scores (≤0.68) highlight the uniqueness of the thiophen-2-ylmethyl carbamoyl group in the target compound.

Bioactivity Profiles and Mode of Action

Bioactivity clustering reveals that structurally related compounds often exhibit comparable target affinities or mechanisms . For example:

  • Compound 86 () demonstrates antimicrobial activity, likely due to its nitrothiazole moiety, which disrupts bacterial electron transport chains.
  • CAS 527714-15-4 () shows kinase inhibition, attributed to its triazinoindole scaffold’s planar aromaticity.
  • Aglaithioduline (), a phytocompound with ~70% similarity to HDAC inhibitor SAHA, illustrates how minor structural variations (e.g., phenylpropanoid vs. hydroxamate groups) alter epigenetic activity.

The target compound’s imidazoquinazolinone core may confer kinase or protease inhibition, akin to quinazoline-based drugs, while its sulfanyl group could enhance redox modulation or metal chelation .

Computational and Docking Analyses

Molecular docking and chemical space networking () classify compounds into clusters based on Murcko scaffolds and Morgan fingerprints. The target compound’s docking affinity against hypothetical targets (e.g., kinases) is predicted to differ from analogs due to:

  • Steric effects : The bulky thiophen-2-ylmethyl carbamoyl group may hinder binding in shallow active sites.
  • Electronic interactions : The sulfanyl moiety’s polarizability could strengthen hydrogen bonding compared to chloro/fluoro substituents in Compound 86 .

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